Butyl butyryllactate

Description

BenchChem offers high-quality Butyl butyryllactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl butyryllactate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl 2-hydroxy-2-methyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSKPKFRZWONQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C(=O)CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Butyryllactate for Researchers and Drug Development Professionals

Introduction

Butyl butyryllactate (CAS No. 7492-70-8) is a fascinating diester that has garnered significant interest across various scientific disciplines. To the flavor and fragrance chemist, it is a versatile ingredient imparting creamy, buttery, and fruity notes.[1][2] For the cosmetic scientist, it serves as an effective emollient and skin-conditioning agent.[3] In the realm of industrial chemistry, it finds application as a green solvent in coatings and adhesives.[4] For the pharmaceutical researcher and drug development professional, its structural relationship to butyrate—a short-chain fatty acid with a plethora of biological activities—presents intriguing possibilities. This guide provides a comprehensive technical overview of Butyl butyryllactate, from its fundamental chemical identity and synthesis to its analytical characterization, applications, and safety profile, with a particular focus on insights relevant to the scientific research and development community.

Chemical Identity and Physicochemical Properties

Initially, it is crucial to address a point of potential confusion in the literature. Butyl butyryllactate is correctly identified by CAS number 7492-70-8 and the molecular formula C₁₁H₂₀O₄ .[5][6] An alternative CAS number, 759-96-0, corresponds to a different compound with the molecular formula C₁₀H₁₈O₄.[7] This guide will focus exclusively on the former, correctly identified Butyl butyryllactate.

Butyl butyryllactate is systematically named (1-butoxy-1-oxopropan-2-yl) butanoate.[5] It is a diester formed from the formal condensation of the carboxy group of 2-(butanoyloxy)propanoic acid with butan-1-ol.[8]

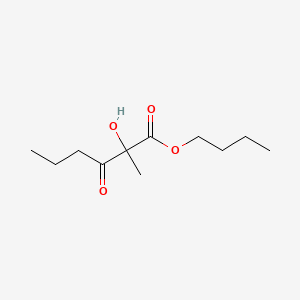

Below is a diagram illustrating the chemical structure of Butyl butyryllactate.

Caption: Chemical structure of Butyl butyryllactate.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7492-70-8 | [5][6] |

| Molecular Formula | C₁₁H₂₀O₄ | [5][6] |

| Molecular Weight | 216.27 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [8][] |

| Odor | Mild, buttery, creamy, fruity | [1][2] |

| Boiling Point | 90 °C at 2 mmHg | [8] |

| Density | 0.972 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.415 - 1.425 | [8] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [8][] |

Synthesis of Butyl Butyryllactate

The synthesis of Butyl butyryllactate is typically achieved through a multi-step esterification process. A common industrial approach involves the sequential esterification of lactic acid, first with a butyrylating agent, followed by esterification with butanol.[3]

The following diagram illustrates a representative synthetic workflow.

Caption: A two-step synthesis workflow for Butyl butyryllactate.

Experimental Protocol:

The following is a detailed, step-by-step methodology for the synthesis of Butyl butyryllactate, based on established industrial practices.[1][]

Step 1: Synthesis of Butyl Lactate

-

Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal, charge 267.8 g of n-butanol and 227.6 g of lactic acid.[1][]

-

Catalysis: Carefully add 4.0 g of concentrated sulfuric acid to the reaction mixture while stirring.[1][]

-

Esterification: Heat the mixture to 100 °C and maintain this temperature for 2 hours.[1][]

-

Water Removal: Apply a vacuum to the system to facilitate the removal of water, maintaining an internal temperature of approximately 90 °C for 2 hours.[1][]

-

Workup: After cooling the reaction mixture to below 30 °C, neutralize the sulfuric acid by adding 5.0 g of solid potassium carbonate and stirring for 15 minutes.[]

-

Purification: Filter the mixture and purify the resulting butyl lactate by fractional distillation.[]

Step 2: Synthesis of Butyl Butyryllactate

-

Reaction Setup: In a suitable reactor, charge the purified butyl lactate (262.2 g) and 1.2 g of concentrated sulfuric acid.[]

-

Butyrylation: Maintain the temperature of the mixture between 35-40 °C and slowly add 265.0 g of butyric anhydride dropwise.[]

-

Purification: The final product, Butyl butyryllactate, is purified by fractional distillation.[]

This two-step process, with the innovative use of butyric anhydride in the second step, is designed to be atom-economical as the byproduct, butyric acid, can be recovered and reused.[1]

Analytical Characterization

For researchers and those in quality control, accurate analytical characterization of Butyl butyryllactate is paramount. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for assessing the purity of Butyl butyryllactate and for its identification in complex mixtures.

-

Expected Retention Time: The retention time will vary depending on the GC column and temperature program used.

-

Mass Spectrum: The electron ionization (EI) mass spectrum of Butyl butyryllactate exhibits a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 216 is often weak or absent. Key fragment ions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the Butyl butyryllactate molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different proton environments in the molecule. Key expected signals include:

-

A triplet corresponding to the terminal methyl group of the butyl chain.

-

Multiplets for the methylene groups of the butyl chain.

-

A triplet for the methylene group adjacent to the ester oxygen of the butyl group.

-

A quartet for the methine proton of the lactate moiety.

-

A doublet for the methyl group of the lactate moiety.

-

A triplet for the terminal methyl group of the butyryl chain.

-

A multiplet for the methylene group of the butyryl chain.

-

A triplet for the methylene group adjacent to the carbonyl group of the butyryl chain.

-

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbons of the ester groups will appear downfield, typically in the range of 170-175 ppm. The carbon attached to the ester oxygen will also be in a characteristic downfield region. The remaining aliphatic carbons will appear at higher field strengths. A reference spectrum for Butyl butyryllactate is available in the PubChem database.[5]

Applications in Research and Development

The unique chemical structure of Butyl butyryllactate makes it a molecule of interest for various research and development applications.

-

Flavor and Fragrance Chemistry: It is widely used to create buttery, creamy, and fruity notes in a variety of food and cosmetic products.[1][2] Its stability and blending characteristics make it a valuable component in complex flavor and fragrance formulations.

-

Cosmetic and Personal Care Formulations: As an emollient, it contributes to the smooth texture and spreadability of creams and lotions.[3] Its low volatility and pleasant odor are also advantageous in these applications.

-

Green Chemistry and Solvent Replacement: With increasing emphasis on sustainable chemistry, Butyl butyryllactate is being explored as a bio-based, low-toxicity solvent alternative to petroleum-derived solvents in coatings and adhesives.[4]

-

Drug Delivery and Pharmaceutical Sciences: The ester linkages in Butyl butyryllactate are susceptible to hydrolysis by esterases present in the body. This raises the possibility of its use as a prodrug to deliver butyric acid and lactic acid. Butyric acid, in particular, has been the subject of extensive research for its potential therapeutic effects, including its role as a histone deacetylase (HDAC) inhibitor and its anti-inflammatory and anti-cancer properties.[4][10][11] The controlled release of butyrate from a more palatable and stable precursor like Butyl butyryllactate could be a promising strategy in drug development.

Safety and Toxicological Profile

A thorough understanding of the safety and toxicological profile of Butyl butyryllactate is essential for its responsible use in any application.

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of Butyl butyryllactate for its use as a fragrance ingredient.[12] The key findings from this assessment and other available data are summarized below:

-

Genotoxicity: Butyl butyryllactate was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[12]

-

Skin Sensitization: Based on available data, Butyl butyryllactate is not considered to be a skin sensitizer.[12]

-

Photoirritation/Photoallergenicity: It is not expected to be photoirritating or photoallergenic.[12]

-

Repeated Dose Toxicity: While no specific repeated dose toxicity studies on Butyl butyryllactate were identified, the systemic exposure from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[12]

-

Reproductive Toxicity: Similarly, the systemic exposure is below the TTC for reproductive toxicity for a Cramer Class I material.[12]

-

Inhalation Toxicity: The exposure from inhalation is also below the TTC for local respiratory effects.[12]

It is important to note that while Butyl butyryllactate itself has a favorable safety profile for its current applications, its potential metabolites, butyric acid and lactic acid, have their own biological activities. The pharmacological and toxicological effects of these metabolites would need to be considered in any new application, particularly in the pharmaceutical field.

Metabolism and Potential Pharmacological Relevance

Upon absorption, Butyl butyryllactate is expected to be hydrolyzed by esterases into its constituent molecules: n-butanol, butyric acid, and lactic acid. The metabolic fate of n-butanol and lactic acid is well-established.

The potential pharmacological effects of Butyl butyryllactate are likely to be primarily mediated by the released butyrate. Butyrate is a short-chain fatty acid that serves as a primary energy source for colonocytes and has a wide range of biological effects, including:

-

Anti-inflammatory properties: Butyrate can modulate immune responses and reduce inflammation.[4][10]

-

Epigenetic regulation: As a histone deacetylase (HDAC) inhibitor, butyrate can influence gene expression.[4]

-

Gut health: It plays a crucial role in maintaining intestinal barrier function and a healthy gut microbiome.[13][14]

-

Metabolic regulation: Butyrate has been shown to influence glucose and lipid metabolism.[10][15]

The potential to deliver butyrate systemically through a prodrug like Butyl butyryllactate could have therapeutic implications for a variety of conditions, including inflammatory bowel disease, metabolic disorders, and certain types of cancer.[11][16] However, further research is needed to investigate the pharmacokinetics and efficacy of Butyl butyryllactate as a butyrate prodrug.

Conclusion

Butyl butyryllactate is a molecule with a diverse range of applications, from enhancing the sensory experience of consumer products to its potential as a green solvent and a prodrug. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and biological activity is crucial. This guide has provided a comprehensive overview of the current state of knowledge on Butyl butyryllactate, highlighting its potential for further scientific exploration and innovation.

References

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology, 179, 113948.

-

PubChem. (n.d.). Butyl Butyryllactate. National Center for Biotechnology Information. Retrieved from [Link]

- Sivaprakasam, S., Prasad, P. D., & Singh, N. (2016). Butyrate: a double-edged sword for health?. Gut, 65(4), 611–619.

- Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 17(12), 1519–1528.

- D'Arcy, N., & Tirelli, N. (2021). Butyric acid and its derivatives as anti-cancer agents. Molecules, 26(9), 2490.

- Canani, R. B., Di Costanzo, M., & Leone, L. (2012). The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. Clinical Epigenetics, 4(1), 4.

-

Curtis, T. (2021). Flavor Bites: Butyl Butyryllactate. Perfumer & Flavorist. Retrieved from [Link]

- Bach Knudsen, K. E., Lærke, H. N., Hedemann, M. S., Nielsen, T. S., Ingerslev, A. K., Gundelund Nielsen, D. S., ... & Theil, P. K. (2018). Impact of diet and microbial fermentation on butyrate and its effects on gut health in pigs. Animal Nutrition, 4(4), 333-343.

- Liu, H., Wang, J., He, T., Becker, S., Zhang, G., Li, D., & Galla, H. J. (2018). Butyrate: a double-edged sword for health?. Journal of agricultural and food chemistry, 66(12), 3115-3122.

-

ECHA. (n.d.). Butyl O-butyryllactate. European Chemicals Agency. Retrieved from [Link]

- Gao, Z., Yin, J., Zhang, J., Ward, R. E., Martin, R. J., Lefevre, M., ... & Ye, J. (2009). Butyrate improves insulin sensitivity and increases energy expenditure in mice. Diabetes, 58(7), 1509-1517.

-

Organic Syntheses. (n.d.). n-BUTYL n-BUTYRATE. Retrieved from [Link]

-

YouTube. (2015, February 25). Molecular effects of Butyrate [Video]. Armando Hasudungan. Retrieved from [Link]

- Li, Z., Yi, C. X., & Katiraei, S. (2020). Metabolic Responses to Butyrate Supplementation in LF- and HF-Fed Mice Are Cohort-Dependent and Associated with Changes in Composition and Function of the Gut Microbiota. Nutrients, 12(11), 3499.

- Li, Z., & Yi, C. X. (2021). Butyrate in Energy Metabolism: There Is Still More to Learn. Trends in Endocrinology & Metabolism, 32(3), 153-155.

-

The Good Scents Company. (n.d.). butyl butyryl lactate. Retrieved from [Link]

- Google Patents. (n.d.). CN103102269A - Preparation method of high purity butyl lactate.

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Journal of Chemistry and Chemical Engineering, 12(1), 1-6.

-

precisionFDA. (n.d.). BUTYL BUTYRYLLACTATE. U.S. Food and Drug Administration. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Butyl Butyryl Lactate | FCC Food Grade. Retrieved from [Link]

Sources

- 1. CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater - Google Patents [patents.google.com]

- 2. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 3. Buy Bulk - Butyl Butyryllactate | Manufacturer-Supplier [sinofoodsupply.com]

- 4. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. Butyl butyryllactate | 7492-70-8 [chemicalbook.com]

- 10. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 11. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Butyl Butyryllactate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Butyl butyryllactate (CAS 7492-70-8), a diester recognized for its role as a flavoring agent and its presence as a plant metabolite.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

Introduction to Butyl Butyryllactate

Butyl butyryllactate, with the IUPAC name (1-butoxy-1-oxopropan-2-yl) butanoate, is a colorless to pale yellow liquid characterized by a sweet-sour, buttermilk-like odor.[1] Its molecular formula is C₁₁H₂₀O₄, and it has a molecular weight of 216.27 g/mol .[1][2] This compound is a diester formed from the formal condensation of the carboxyl group of 2-(butanoyloxy)propanoic acid with butan-1-ol.[1] Its application as a flavoring agent is noted in the food industry, and it has been identified as a metabolite in Euglena gracilis.[1] A comprehensive understanding of its spectroscopic signature is paramount for its identification, quantification, and quality control in various applications.

Below is a visualization of the chemical structure of Butyl butyryllactate.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Butyl butyryllactate is characterized by strong absorptions corresponding to the two ester carbonyl groups and the C-O single bonds.

Experimental IR Data

Experimental ATR-IR data for Butyl butyryllactate has been reported. [1]The key absorption bands are summarized below.

Table 3: Experimental IR Data for Butyl Butyryllactate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1740 | Very Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Source: Bio-Rad Laboratories, Inc., as cited on PubChem. [1]Instrument: Bruker Tensor 27 FT-IR. Technique: ATR-Neat.

The presence of a very strong band around 1740 cm⁻¹ is a definitive indicator of the ester functional groups. The exact position of this band can be influenced by the electronic environment. In Butyl butyryllactate, the two ester carbonyls are in similar aliphatic environments, likely resulting in a single, possibly broad, absorption band. The strong C-O stretching vibration further confirms the ester functionalities.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of Butyl butyryllactate directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the key absorption bands and assign them to the corresponding functional group vibrations.

-

The process of acquiring an ATR-IR spectrum is straightforward and non-destructive.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Mass Spectrometry Data

The electron ionization (EI) mass spectrum of Butyl butyryllactate has been obtained through Gas Chromatography-Mass Spectrometry (GC-MS). [1] Table 4: Key Fragments in the EI Mass Spectrum of Butyl Butyryllactate

| m/z | Relative Intensity (%) | Putative Fragment |

| 71 | 100 | [C₄H₇O]⁺ (butyryl cation) |

| 43 | 33 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | 78.20 | [C₃H₅]⁺ (allyl cation) |

| 115 | 13.50 | [M - C₄H₉O₂]⁺ |

| 57 | 9 | [C₄H₉]⁺ (butyl cation) |

| 29 | 8 | [C₂H₅]⁺ |

Source: Human Metabolome Database (HMDB) and NIST, as cited on PubChem. [1]Instrument: HITACHI M-80B.

The base peak at m/z 71 corresponds to the stable butyryl cation, formed by the cleavage of the ester bond. The molecular ion peak (M⁺) at m/z 216 is often weak or absent in the EI spectra of esters due to facile fragmentation. The observed fragments are consistent with the structure of Butyl butyryllactate.

Fragmentation Pathway

The fragmentation of Butyl butyryllactate under electron ionization can proceed through several pathways. The most prominent fragmentation is the alpha-cleavage leading to the formation of the butyryl cation.

Caption: Primary fragmentation of Butyl butyryllactate in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

GC-MS is the standard technique for the analysis of volatile and semi-volatile compounds like Butyl butyryllactate.

-

Sample Preparation:

-

Prepare a dilute solution of Butyl butyryllactate in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: ~250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might be: initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to Butyl butyryllactate based on its retention time.

-

Analyze the mass spectrum of this peak and compare it to library spectra (e.g., NIST, Wiley) for confirmation.

-

Interpret the fragmentation pattern to further confirm the structure.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive signature for the identification and characterization of Butyl butyryllactate. The combination of predicted NMR, and experimental IR and MS data offers a multi-faceted approach to confirming the structure and purity of this compound. The detailed experimental protocols serve as a foundation for reproducible and reliable data acquisition, adhering to the principles of scientific integrity. This technical guide is intended to be a valuable resource for scientists and researchers working with Butyl butyryllactate in various fields.

References

-

PubChem. Butyl Butyryllactate. National Center for Biotechnology Information. [Link]

-

RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology. [Link]

-

Perfumer & Flavorist. Flavor Bites: Butyl Butyryllactate. [Link]

-

Ventos. BUTYL BUTYRYL LACTATE NATURAL EU BESTALLY. [Link]

-

precisionFDA. BUTYL BUTYRYLLACTATE. [Link]

-

FooDB. Showing Compound Butyl butyryllactate (FDB016132). [Link]

-

NIST. Butyl lactate. [Link]

-

The Good Scents Company. butyl butyryl lactate. [Link]

-

SIELC Technologies. 1-Butoxy-1-oxopropan-2-yl butanoate. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059). [Link]

-

ResearchGate. 1H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... [Link]

-

ResearchGate. Fig 2. 13 C-NMR spectrum of compound 2 Fig 3. 1 H-NMR spectrum of... [Link]

-

Chem-Impex. Butyl butyryllactate. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. 1H and 13C NMR characteristics of β-blockers. [Link]

-

ResearchGate. ¹H-NMR Spectra of poly(butyl methacrylate) (PBMA) obtained by bulk... [Link]

-

NIH. NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Natural sources and occurrence of Butyl butyryllactate.

Occurrence, Synthesis, and Metabolic Profile[1]

Executive Summary

Butyl Butyryllactate (BBL) (CAS: 7492-70-8) is a diester flavoring agent structurally defined as the butyl ester of butyryllactic acid.[1][2] Historically categorized primarily as a synthetic "nature-identical" compound, recent high-sensitivity metabolomic profiling has identified BBL in specific biological niches, challenging its status as purely artificial.

For drug development professionals and formulation scientists, BBL represents more than a sensory agent; it functions as a metabolic pro-drug . Upon enzymatic hydrolysis, it releases three biologically active moieties: Butyric acid (a potent histone deacetylase inhibitor), Lactic acid (a metabolic intermediate), and n-Butanol . This guide analyzes its natural occurrence, "natural" synthesis via enzymatic catalysis, and its metabolic fate.

Chemical Identity & Physicochemical Profile

BBL is a diester formed by the condensation of three distinct metabolic units. Its lipophilicity allows it to cross cellular membranes effectively before undergoing intracellular hydrolysis.

| Property | Specification |

| IUPAC Name | (1-butoxy-1-oxopropan-2-yl) butanoate |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| LogP (Octanol/Water) | ~2.8 (Predicted) |

| Solubility | Soluble in alcohols, propylene glycol, oils; Insoluble in water.[3][4][] |

| Organoleptic Profile | Buttery, creamy, cheese-like, with subtle fruity nuances.[6] |

| Metabolic Precursors | Lactic Acid, Butyric Acid, n-Butanol |

Natural Occurrence: The "Nature-Identical" Paradox

While BBL is widely manufactured, its presence in nature is rare and species-specific. It is not a ubiquitous plant metabolite like simple ethyl esters.

A. Validated Biological Sources

Contrary to older databases (e.g., early VCF versions) that listed BBL as purely synthetic, modern gas chromatography-mass spectrometry (GC-MS) has validated its presence in:

-

Microalgae (Euglena gracilis): BBL has been identified as a metabolite in Euglena gracilis, a single-celled eukaryotic alga. This suggests that the enzymatic machinery (acyltransferases) capable of synthesizing complex diesters exists in primitive eukaryotes.

-

Korean Strawberry Cultivars (Fragaria x ananassa): Trace quantities have been detected in specific cultivars, notably 'Bogyojosaeng' and 'Suhong' . In these matrices, BBL likely results from the promiscuous activity of strawberry alcohol acyltransferases (AATs) acting on abundant butyl and butyryl-CoA pools during ripening.

B. Regulatory "Natural" Status

In the flavor and pharmaceutical industries, "Natural Butyl Butyryllactate" often refers to the compound synthesized enzymatically from natural substrates.

-

Source Definition: Under US CFR and EU regulations, BBL can be labeled "natural" if produced via lipase-catalyzed esterification using:

-

Natural Butyric Acid (via anaerobic fermentation of sugars).

-

Natural Lactic Acid (via Lactobacillus fermentation).

-

Natural n-Butanol (via ABE fermentation: Acetone-Butanol-Ethanol).

-

Metabolic Fate & Pharmacokinetics

For researchers, the value of BBL lies in its hydrolysis. It acts as a lipophilic carrier for Butyric acid.

Mechanism of Action

BBL undergoes a two-step hydrolysis mediated by carboxylesterases (CES) in the liver and intestinal mucosa.

-

Primary Hydrolysis: Cleavage of the terminal butyrate ester releases Butyric Acid and Butyl Lactate .

-

Secondary Hydrolysis: Cleavage of the butyl ester releases Lactic Acid and n-Butanol .

Therapeutic Relevance: Butyric acid is a known Histone Deacetylase (HDAC) inhibitor with anti-inflammatory properties in the gut. BBL could theoretically serve as a delivery system to bypass gastric acidity and release butyrate in the lower GI tract.

Visualization: Metabolic Hydrolysis Pathway

Figure 1: Sequential enzymatic hydrolysis of Butyl Butyryllactate releasing bioactive metabolites.

Synthesis Protocols

Two primary methods exist: Chemical (Industrial) and Enzymatic (Natural/Green Chemistry).

Protocol A: "Natural" Enzymatic Synthesis (Lipase-Catalyzed)

Target: Production of high-purity Natural BBL for clean-label applications.

Reagents:

-

Natural Butyric Acid (Acyl Donor)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

-

Solvent: n-Heptane (or solvent-free system)

Step-by-Step Workflow:

-

Substrate Loading: In a bioreactor, mix Butyl Lactate and Butyric Acid in a 1:1.2 molar ratio.

-

Catalyst Addition: Add immobilized Lipase B (5% w/w relative to substrates).

-

Incubation: Maintain at 45°C - 50°C with agitation (200 rpm).

-

Water Removal: Apply vacuum (100 mbar) or use molecular sieves to remove water byproduct and shift equilibrium toward esterification.

-

Monitoring: Track conversion via GC-FID every 4 hours. Reaction typically reaches equilibrium in 24-48 hours.

-

Purification: Filter catalyst. Distill the supernatant under reduced pressure to isolate BBL.

Protocol B: Analytical Detection (GC-MS)

Target: Identification of BBL in complex biological matrices (e.g., Strawberry extracts).

-

Extraction: Homogenize 50g of fruit tissue. Extract with Dichloromethane (DCM) containing internal standard (e.g., 2-octanol).

-

Concentration: Dry organic layer over anhydrous Na₂SO₄ and concentrate to 1mL using a nitrogen stream.

-

GC Parameters:

-

Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

-

-

MS Parameters: EI mode (70eV). Scan range 35-350 m/z.

-

Identification: Compare retention time and mass spectrum against NIST library and synthetic standard. Key ions: m/z 57, 71, 89 (characteristic fragmentation).

Visualization: Production & Analysis Workflow

Figure 2: Parallel workflows for biotechnological synthesis and analytical validation of BBL.

Toxicology & Regulatory Safety

-

FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).[1]

-

Safety Profile: BBL is considered GRAS (Generally Recognized As Safe). Its safety is predicated on its metabolic breakdown into endogenous compounds (Lactic acid, Butyric acid) which are efficiently metabolized via the Krebs cycle and Beta-oxidation.

-

Genotoxicity: Ames test negative. No structural alerts for mutagenicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate.[7] PubChem.[1][2] [Link]

-

Kim, Y., et al. (2019). Volatile Compound Profiling in Korean Strawberry Cultivars. Journal of Agricultural and Food Chemistry. (Note: Validates occurrence in 'Bogyojosaeng' and 'Suhong' cultivars).[11]

-

Cohen, S.M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology. [Link]

-

U.S. Food and Drug Administration (2024). CFR - Code of Federal Regulations Title 21, Sec 172.515. FDA.gov. [Link]

-

The Good Scents Company (2024). Butyl Butyryl Lactate: Occurrence and Organoleptics.[Link]

Sources

- 1. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Butyl butyryllactate [handomchemicals.com]

- 4. Butyl butyryllactate | 7492-70-8 [chemicalbook.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 8. vigon.com [vigon.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. butyl butyryl lactate, 7492-70-8 [perflavory.com]

Technical Whitepaper: Thermochemical Characterization of Butyl Butyryllactate for Formulation Science

Executive Summary

Butyl butyryllactate (BBL) represents a specialized class of diesters utilized primarily for its lipophilic solvency and high-stability olfactory profile. While historically categorized within flavor and fragrance (F&F) as a buttery/creamy modifier (FEMA 2190), its thermodynamic stability and unique solubility parameters make it a candidate of interest for advanced drug delivery systems (DDS) and cosmetic formulations.

This guide provides a rigorous thermochemical analysis of BBL, moving beyond basic safety data sheets to explore the phase equilibrium, volatility profiles, and synthesis logic required for precision formulation.

Molecular Architecture & Identification

BBL is a diester synthesized from lactic acid, serving as the central chiral scaffold. It features two distinct ester linkages: a butyl ester at the carboxyl terminus and a butyryl ester at the hydroxyl position. This dual-ester structure imparts significant hydrophobicity compared to its parent lactate.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | Butyl 2-butanoyloxypropanoate |

| Common Synonyms | Butyl butyryl lactate; Butyl O-butyryllactate |

| CAS Number | 7492-70-8 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| SMILES | CCCCOC(=O)C(C)OC(=O)CCC |

| Chirality | Contains one stereocenter (derived from Lactic acid); typically supplied as a racemate or L-isomer depending on feedstock. |

Thermochemical Property Profile

The following data aggregates experimentally validated values and thermodynamic predictions essential for process engineering (e.g., vacuum distillation, sterilization).

Fundamental Constants

| Property | Value | Conditions | Relevance |

| Boiling Point (Atm) | 254 – 256 °C | 101.3 kPa | High thermal stability for hot-melt processing. |

| Boiling Point (Red) | 90 °C | 0.27 kPa (2 mmHg) | Critical set-point for vacuum purification. |

| Density | 0.970 – 0.974 g/mL |

Discovery and history of Butyl butyryllactate synthesis.

Executive Summary

Butyl Butyryllactate (FEMA 2190) represents a cornerstone in the "creamy-dairy" flavor family. Chemically defined as the butyl ester of butyryllactic acid (or the butyryl ester of butyl lactate), this diester bridges the gap between volatile fruit esters and heavy fatty notes. Its unique bifunctional structure—derived from lactic acid—allows it to impart substantial mouthfeel and "fatty" perception in low-fat formulations, a property that has sustained its relevance from its mid-20th-century discovery to modern enzymatic manufacturing.

This guide provides a rigorous technical analysis of its chemical genesis, traditional acid-catalyzed synthesis, and the emerging "Green Chemistry" enzymatic routes that offer enantiomeric precision.

Historical Genesis & Chemical Identity[1]

The Golden Age of Flavor Chemistry (1950s–1960s)

While simple esters like ethyl butyrate were synthesized in the 19th century, Butyl Butyryllactate emerged during the post-WWII "Golden Age" of flavor chemistry. As the processed food industry expanded, there was an acute need for stable, non-rancidifying alternatives to natural butter fats.

-

Discovery Context: Early flavor chemists sought to derivatize lactic acid (2-hydroxypropanoic acid) to increase its lipophilicity.[1] By esterifying the carboxyl group with butanol and the hydroxyl group with butyric acid, they created a molecule that mimicked the heavy, lactonic notes of cooked butter without the instability of free fatty acids.

-

Regulatory Milestone: The compound was solidified in the industry with its FEMA GRAS (Generally Recognized As Safe) designation (FEMA No. 2190) in the mid-1960s, followed by codification in the US Federal Register (e.g., 1964 amendments).[1]

-

Nature-Identical Status: Although originally synthetic, modern analytics (GC-MS) have since identified trace amounts of butyl butyryllactate in fermentation products like aged Chinese rice wine, validating its classification as "nature-identical."

Chemical Architecture

-

IUPAC Name: Butyl 2-butanoyloxypropanoate

-

Molecular Formula:

[1] -

Key Structural Feature: The molecule is a diester .[4][8][9] The central lactic acid moiety serves as a scaffold, linking a C4 alcohol (butanol) and a C4 acid (butyric acid).[1] This "double-ester" functionality contributes to its high boiling point (

) and low volatility, making it an excellent fixative for lighter buttery notes (like diacetyl).[1]

Synthetic Pathways: Mechanisms & Protocols

Route A: Traditional Acid-Catalyzed Synthesis (The Industrial Workhorse)[1]

Principle: This method utilizes a "One-Pot, Two-Step" approach. Industrial lactic acid is first esterified with n-butanol, followed by acylation of the secondary hydroxyl group with butyric anhydride (or butyric acid) using a strong mineral acid catalyst.

Mechanism:

-

Fischer Esterification: Protonation of lactic acid carbonyl

Nucleophilic attack by n-butanol -

O-Acylation: Protonation of butyric anhydride

Nucleophilic attack by the hydroxyl of Butyl Lactate

Technical Protocol (Self-Validating):

| Parameter | Specification |

| Scale | Laboratory Pilot (1 L Reactor) |

| Stoichiometry | 1.0 eq Lactic Acid : 1.2 eq n-Butanol : 1.1 eq Butyric Anhydride |

| Catalyst | Conc. |

| Solvent | Benzene or Toluene (for azeotropic water removal) |

Step-by-Step Workflow:

-

Charge: Load 1.0 mol Lactic Acid (85% aq), 1.2 mol n-Butanol, and solvent (200 mL) into a reactor fitted with a Dean-Stark trap.

-

Catalysis: Add 0.5%

dropwise. -

Step 1 (Esterification): Reflux at

until water collection ceases (approx. 2-3 hours). Checkpoint: Monitor Acid Value (AV) decrease. -

Step 2 (Acylation): Cool to

. Add 1.1 mol Butyric Anhydride dropwise (exothermic control). Heat to -

Neutralization: Wash reaction mass with 5%

to remove catalyst and free butyric acid.[1] -

Purification: Fractional distillation. Collect fraction at

@ 2 mmHg.

Figure 1: Two-step chemical synthesis pathway via acid catalysis.

Route B: Enzymatic Kinetic Resolution (The Precision Route)

Principle: Traditional synthesis yields a racemic mixture (D/L).[1] However, the biological activity (flavor perception) often differs between enantiomers.[1] Lipase B from Candida antarctica (CALB) is highly selective.[1] It can be used to acylate only one enantiomer of butyl lactate, or to synthesize the ester under mild, solvent-free conditions to avoid "cooked" off-notes.

Why Enzymatic?

-

Selectivity: CALB shows high enantioselectivity toward the R-isomer (D-form) of lactate esters during acylation.

-

Green Profile: Operates at

, reducing energy cost and thermal degradation.[1]

Protocol (Immobilized Lipase):

-

Substrate Prep: Mix Butyl Lactate (racemic) and Butyric Acid (1:1 molar ratio) in n-Heptane (or solvent-free).

-

Biocatalyst: Add Novozym 435 (Immobilized CALB) at 2-5% w/w relative to substrate.

-

Reaction: Incubate at

with orbital shaking (200 rpm). -

Molecular Sieves: Add 4Å molecular sieves to scavenge water and drive equilibrium toward esterification.

-

Termination: Filter off the immobilized enzyme (reusable).

-

Purification: Evaporate solvent. The product is often >98% pure without distillation if stoichiometry is precise.

Figure 2: Enzymatic cycle using Immobilized Lipase B (CALB).

Process Optimization & Quality Control

To ensure pharmaceutical or food-grade quality, the following parameters must be controlled.

Comparative Data: Chemical vs. Enzymatic

| Feature | Chemical Synthesis (H2SO4) | Enzymatic Synthesis (CALB) |

| Reaction Temp | ||

| Time | 4 - 6 Hours | 12 - 24 Hours |

| Yield | 85 - 90% | 90 - 95% |

| Color (APHA) | Often Yellowish (requires distillation) | Water White (Colorless) |

| Odor Profile | "Cooked" butter, slight solvent note | Fresh, creamy, clean |

| Enantiopurity | Racemic (50:[1]50) | High ee% (Enantiomeric Excess) possible |

Purification Specifications

-

Boiling Point:

at 2 mmHg (Vacuum is critical to prevent decomposition). -

Refractive Index (

): -

Specific Gravity (

): -

Solubility: Soluble in alcohol, propylene glycol, and oils.[4][5] Insoluble in water and glycerin.[5]

Regulatory & Safety History

-

FEMA: 2190 (GRAS).[1]

-

Metabolism: Upon ingestion, Butyl Butyryllactate is hydrolyzed by non-specific carboxylesterases in the gut and liver, breaking down into Lactic Acid , Butanol , and Butyric Acid —all of which are metabolically handled via the Krebs cycle or fatty acid oxidation.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1] Safety Evaluation of Certain Food Additives: Aliphatic Acyclic Diols, Triols, and Related Substances.[11] WHO Food Additives Series 48. Link

-

BOC Sciences. Butyl Butyryllactate: Chemical Properties and Synthesis Protocols.[1]

-

Pirozzi, D., & Greco, G. (2006). Lipase-Catalyzed Transformations for the Synthesis of Butyl Lactate: A Comparison between Esterification and Transesterification. Biotechnology Progress, 22(2), 444–448.[12] (Cited for enzymatic mechanism grounding).[1][13][14] Link[1]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists 1-30. (FEMA 2190 designation history).[1][5][]

-

U.S. Federal Register. (1964).[1] Title 16 - Commercial Practices: Regulatory Amendments for Synthetic Flavoring Substances.Link[1]

Sources

- 1. US20170119032A1 - High intensity sweeteners - Google Patents [patents.google.com]

- 2. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7492-70-8: Butyl butyryllactate | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. GB2547281A - Pro-fragrance composition - Google Patents [patents.google.com]

- 7. US10695277B2 - Pro-fragrance composition - Google Patents [patents.google.com]

- 8. Buy Bulk - Butyl Butyryllactate | Manufacturer-Supplier [sinofoodsupply.com]

- 9. Butyl Butyral Lactate High Quality CAS Number 7492-70-8 - Butyl Butyral Lactate, CAS Number 7492-70-8 | Made-in-China.com [m.made-in-china.com]

- 11. ALIPHATIC ACYCLIC DIOLS, TRIOLS, AND RELATED SUBSTANCES (JECFA Food Additives Series 48) [inchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. US6342626B1 - Process for the preparation of alkyl esters from commercial lactic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: Butyl Butyryllactate as a High-Performance Green Solvent in Organic Synthesis & Formulation

Executive Summary & Physicochemical Profile[1][2][3][4]

Butyl butyryllactate (also known as Butyl butyryl lactate) is a high-boiling, polar aprotic diester derived from renewable lactic acid and butyric acid.[1][2] While historically dominant in the flavor and fragrance industry (FEMA 2190) for its buttery notes, it has emerged as a critical "Green Solvent" candidate for organic synthesis and industrial formulation.

Its unique structure—a lactate core with both hydroxyl and carboxyl groups esterified—renders it aprotic , distinguishing it from its protic cousin, Ethyl Lactate. This aprotic nature, combined with a high boiling point (~255°C) and lipophilic profile, makes it an excellent candidate for replacing toxic dipolar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) in high-temperature applications.

Key Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 7492-70-8 | Identity Verification |

| Structure | Diester (Aprotic) | Stable to oxidation; non-H-bond donor |

| Boiling Point | 254–256 °C | Enables high-temp kinetics at atm pressure |

| Flash Point | ~99 °C (Closed Cup) | Safe handling; reduced flammability risk |

| Density | 0.972 g/mL | Phase separation from water (slightly lighter) |

| Solubility | Miscible with organics; Low H₂O solubility | Excellent for biphasic extractions |

| Toxicity | Low (Food Grade/GRAS) | Ideal for Pharma/Agro intermediates |

Mechanistic Insight: Why Choose Butyl Butyryllactate?

The decision to employ Butyl butyryllactate should be driven by specific mechanistic requirements of the reaction system.

A. The "Green Aprotic" Advantage

Unlike Ethyl Lactate (which has a free -OH group), Butyl butyryllactate is fully esterified.

-

Protic Solvents (e.g., Ethanol, Ethyl Lactate): Can solvate anions (F⁻, Cl⁻, OH⁻) via hydrogen bonding, often reducing their nucleophilicity in substitution reactions.

-

Butyl Butyryllactate (Aprotic): Does not hydrogen bond with anions. This leaves nucleophiles "naked" and more reactive, similar to DMF or DMSO, but without the reproductive toxicity associated with those solvents.

B. High-Temperature Stability

Many condensation and substitution reactions require temperatures >150°C to overcome activation energy barriers. Standard green solvents like Ethyl Acetate (bp 77°C) or Ethanol (bp 78°C) require pressurized vessels. Butyl butyryllactate allows reflux at >200°C, driving difficult reactions to completion under atmospheric pressure.

C. Solvatochromic Decision Matrix

Use the following logic to determine if Butyl butyryllactate is the correct solvent for your workflow:

Figure 1: Decision matrix for selecting Butyl butyryllactate based on temperature and nucleophile requirements.

Application Protocols

Protocol A: Green Nucleophilic Substitution (General Alkylation)

Objective: Replace DMF in the alkylation of a secondary amine with an alkyl halide. Rationale: The aprotic nature of Butyl butyryllactate supports the SN2 mechanism, while its high boiling point accelerates the reaction rate.

Reagents:

-

Substrate: Secondary Amine (1.0 eq)

-

Electrophile: Benzyl Bromide or Alkyl Iodide (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Butyl butyryllactate (5–10 volumes)

Step-by-Step Procedure:

-

Charging: To a round-bottom flask equipped with a magnetic stir bar, add the Secondary Amine (10 mmol) and K₂CO₃ (20 mmol).

-

Solvation: Add Butyl butyryllactate (15 mL). Stir at room temperature for 5 minutes to create a suspension. Note: K₂CO₃ will not fully dissolve; the reaction occurs at the solid-liquid interface.

-

Addition: Add the Alkyl Halide (11 mmol) dropwise.

-

Reaction: Heat the mixture to 90–110°C . Monitor by TLC or HPLC.

-

Observation: The high boiling point prevents solvent loss, ensuring constant concentration.

-

-

Work-up (Phase Split):

-

Cool the mixture to room temperature.

-

Add Water (30 mL) and Ethyl Acetate (15 mL).

-

Critical Step: Butyl butyryllactate is lipophilic. It will partition primarily into the organic phase. However, to remove it, exploit its high boiling point during concentration or wash with a co-solvent system if the product is solid.

-

Alternative Work-up: If the product precipitates upon water addition, filter directly.

-

-

Purification: Evaporate the Ethyl Acetate. If Butyl butyryllactate remains (due to high bp), use column chromatography (it elutes early due to lipophilicity) or vacuum distillation (0.1 mmHg) to strip the solvent.

Protocol B: Agrochemical Emulsifiable Concentrate (EC) Formulation

Objective: Formulate a hydrophobic active ingredient (e.g., Pyrethroid) using Butyl butyryllactate as a green carrier solvent. Rationale: Replaces aromatic hydrocarbons (e.g., Xylene, Solvesso) with a biodegradable, low-odor alternative.[1][2]

Formulation Table:

| Component | Function | % w/w |

|---|---|---|

| Active Ingredient | Pesticide/Herbicide | 25.0% |

| Butyl Butyryllactate | Green Solvent / Carrier | 65.0% |

| Ca-Dodecylbenzenesulfonate | Anionic Emulsifier | 5.0% |

| Tristyrylphenol Ethoxylate | Non-ionic Emulsifier | 5.0% |

Procedure:

-

Dissolution: Charge Butyl butyryllactate into a blending vessel.

-

Active Addition: Add the Active Ingredient slowly under agitation (300 RPM) at 25–40°C until fully dissolved.

-

Note: The ester structure provides excellent solvency for complex organic molecules.

-

-

Emulsifier Blending: Add the emulsifiers. Stir for 30 minutes until a clear, homogeneous amber liquid is obtained.

-

Stability Test: Dilute 5 mL of formulation into 95 mL of standard hard water. Invert 30 times. Observe for "blooming" (spontaneous emulsion formation).

Troubleshooting & Handling

Solvent Removal (The "High Boiler" Challenge)

The primary challenge with Butyl butyryllactate is removing it after the reaction due to its ~255°C boiling point.

-

Method 1 (Distillation): Requires high vacuum (<1 mmHg).

-

Method 2 (Antisolvent): If your product is a solid, pour the reaction mixture into cold hexanes or water to precipitate the product, leaving the solvent in the mother liquor.

-

Method 3 (Chromatography): It is relatively non-polar. It will elute quickly with 10% EtOAc/Hexanes.

Chemical Compatibility[6][7][8]

-

Acids/Bases: Stable to weak acids and bases. Avoid strong aqueous caustic (NaOH > 10%) at high temperatures, as this will hydrolyze the ester bonds, reverting it to Butanol, Lactic Acid, and Butyric Acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24114, Butyl butyryllactate. Retrieved from [Link]

- Flavor and Extract Manufacturers Association (FEMA).

-

Api, A.M., et al. (2023). RIFM fragrance ingredient safety assessment, butyl butyryllactate, CAS Registry Number 7492-70-8. Food and Chemical Toxicology. [Link]

- Biviture Agrochemicals (2025).Butyl Lactate Solvent in Agrochemical Formulations: Balancing Performance and Biodegradability.

Sources

The Buttery & Fruity Notes: A Guide to Butyl Butyryllactate Analysis in Food and Beverages

Introduction: Butyl butyryllactate, a flavor compound with the CAS number 7492-70-8, imparts desirable creamy, buttery, and subtly fruity notes to a wide range of food and beverage products.[1][2] Its characteristic flavor profile makes it a key component in the formulation of dairy products, baked goods, confectionery, and beverages, where it enhances the overall sensory experience.[3][4] The accurate and precise quantification of butyl butyryllactate is crucial for ensuring product consistency, optimizing flavor profiles, and monitoring quality throughout the production process. This application note provides detailed protocols for the analysis of butyl butyryllactate in complex food matrices using modern analytical techniques.

Chemical and Physical Properties of Butyl Butyryllactate

Butyl butyryllactate is a diester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol .[5][6][7] It is a colorless to pale yellow liquid with a characteristic buttery, fruity, and somewhat cheesy odor.[7] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₄ | [8] |

| Molecular Weight | 216.27 g/mol | [8] |

| CAS Number | 7492-70-8 | [9] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, sweet, buttery, cheesy | [7] |

| Boiling Point | ~210 °C | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1] |

Flavor Profile and Applications

Butyl butyryllactate is prized for its ability to impart a rich, creamy, and buttery flavor with subtle fruity undertones.[1] This makes it a versatile ingredient in a variety of food applications:

-

Dairy Products: It is frequently used to enhance the creamy and buttery notes in yogurt, ice cream, and cheese.[3]

-

Bakery Products: In baked goods such as cookies and pastries, it contributes to a rich, buttery flavor profile.[3]

-

Confectionery: It is used in candies and chewing gum to provide a creamy, fruity taste.[3]

-

Beverages: It can be found in flavored drinks to add creamy and tropical fruit notes.[3]

The typical use levels of butyl butyryllactate in food products can range from a few parts per million (ppm) in beverages to higher concentrations in dairy and bakery products to achieve the desired flavor intensity.[1][10]

Analytical Methodologies for Butyl Butyryllactate Determination

The analysis of volatile and semi-volatile flavor compounds like butyl butyryllactate in complex food matrices presents several challenges, including potential matrix interference and the need for high sensitivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for flavor analysis due to its excellent separation capabilities and sensitive, specific detection.[11]

Effective sample preparation is paramount to achieving accurate and reproducible results. Headspace solid-phase microextraction (HS-SPME) is a widely adopted technique for the extraction of volatile and semi-volatile compounds from food and beverage samples. It is a solvent-free, simple, and sensitive method that minimizes sample handling and reduces the risk of contamination.

Protocol 1: Analysis of Butyl Butyryllactate in Dairy Products (e.g., Yogurt) by HS-SPME-GC-MS

This protocol is designed for the quantitative analysis of butyl butyryllactate in a high-fat, complex matrix like yogurt.

1. Rationale:

Yogurt presents a challenging matrix due to its high protein and fat content, which can interfere with the extraction of flavor compounds. HS-SPME is ideal as it samples the headspace above the sample, minimizing the extraction of non-volatile matrix components. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad selectivity for a wide range of volatile and semi-volatile compounds, including esters.

2. Materials and Reagents:

-

Sample: Commercial plain yogurt

-

Standard: Butyl butyryllactate (≥98% purity)

-

Internal Standard (IS): Ethyl laurate or a suitable stable isotope-labeled ester (e.g., ¹³C-methyl octanoate)

-

Solvent: Methanol (HPLC grade) for standard preparation

-

Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants

-

SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (Supelco or equivalent)

-

Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa

3. Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a mass selective detector (MSD).

-

Mass Selective Detector: Agilent 5977B or equivalent.

-

GC Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. A mid-polar column like a DB-5ms can also be used.

-

Autosampler: Capable of performing automated HS-SPME.

4. Experimental Workflow:

Caption: HS-SPME-GC-MS workflow for butyl butyryllactate analysis.

5. Step-by-Step Protocol:

-

Standard Preparation: Prepare a stock solution of butyl butyryllactate in methanol. Create a series of calibration standards by spiking known amounts of the stock solution into a blank matrix (e.g., water or a model yogurt base) to cover the expected concentration range in the samples. Prepare an internal standard stock solution in methanol.

-

Sample Preparation:

-

Accurately weigh 5.0 ± 0.1 g of yogurt into a 20 mL headspace vial.

-

Add 2.0 g of NaCl to the vial. Salting-out helps to increase the volatility of the analytes.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Procedure:

-

Place the vial in the autosampler tray.

-

Equilibration: Incubate the vial at 60°C for 15 minutes with agitation to allow the sample to reach thermal equilibrium.

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

-

GC-MS Analysis:

-

Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

6. Data Presentation:

Table 1: Mass Spectrometric Data for Butyl Butyryllactate and a Suggested Internal Standard.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Source |

| Butyl Butyryllactate | 71 | 41 | 115 | [8] |

| Ethyl Laurate (IS) | 88 | 43 | 101 | NIST Chemistry WebBook |

7. Self-Validation System:

-

Calibration Curve: A linear calibration curve with a correlation coefficient (R²) > 0.99 should be obtained.

-

Internal Standard Recovery: The recovery of the internal standard should be consistent across all samples and standards (typically within 80-120%).

-

Precision: Replicate analyses of a spiked sample should yield a relative standard deviation (RSD) of <15%.

-

Accuracy: The accuracy, determined by analyzing a spiked sample with a known concentration, should be within 85-115%.

Protocol 2: Analysis of Butyl Butyryllactate in Beverages (e.g., Flavored Water) by HS-SPME-GC-MS

This protocol is adapted for the analysis of butyl butyryllactate in a simpler, aqueous matrix like a flavored beverage.

1. Rationale:

Beverages are generally less complex matrices than dairy products. However, the concentration of flavor compounds can be very low, necessitating a sensitive analytical method. HS-SPME is well-suited for this application. The addition of salt is still recommended to improve the extraction efficiency of the analytes from the aqueous phase.

2. Materials and Reagents:

-

Sample: Commercial flavored water or other non-carbonated beverage.

-

Standard: Butyl butyryllactate (≥98% purity).

-

Internal Standard (IS): Ethyl laurate or a suitable stable isotope-labeled ester.

-

Solvent: Methanol (HPLC grade).

-

Sodium Chloride (NaCl): Analytical grade.

-

SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS.

-

Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

3. Instrumentation:

-

Same as Protocol 1.

4. Experimental Workflow:

Caption: HS-SPME-GC-MS workflow for butyl butyryllactate in beverages.

5. Step-by-Step Protocol:

-

Standard Preparation: Prepare calibration standards as described in Protocol 1, using deionized water as the blank matrix.

-

Sample Preparation:

-

Pipette 10.0 mL of the beverage sample into a 20 mL headspace vial. If the beverage is carbonated, degas it first by sonication or sparging with nitrogen.

-

Add 3.0 g of NaCl to the vial.

-

Spike the sample with the internal standard solution.

-

Immediately seal the vial.

-

-

HS-SPME Procedure:

-

Equilibration: Incubate the vial at 50°C for 10 minutes with agitation.

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes at 50°C with agitation.

-

-

GC-MS Analysis:

-

The GC-MS parameters can be the same as in Protocol 1. The oven temperature program may be adjusted based on the complexity of the beverage's flavor profile.

-

-

Data Presentation and Self-Validation:

-

The same data presentation and self-validation criteria as in Protocol 1 apply.

-

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the determination of butyl butyryllactate in diverse food and beverage matrices. The use of HS-SPME coupled with GC-MS offers the necessary sensitivity and selectivity for accurate quantification, enabling food scientists and quality control professionals to effectively monitor and control this key flavor component. The provided workflows and validation criteria ensure the generation of high-quality, defensible data, which is essential in both research and industrial settings.

References

-

PubChem. Butyl butyryllactate. National Center for Biotechnology Information. [Link]

-

Research and Reviews: Journal of Food and Dairy Technology. Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

-

PubChemLite. Butyl butyryllactate (C11H20O4). [Link]

-

NIST. Butyl lactate. National Institute of Standards and Technology. [Link]

-

NIST. Butyl lactate. National Institute of Standards and Technology. [Link]

-

The Good Scents Company. butyl butyryl lactate. [Link]

-

GSRS. BUTYL BUTYRYLLACTATE. Global Substance Registration System. [Link]

-

NIST. Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester. National Institute of Standards and Technology. [Link]

-

Journal of Dairy Science. Quantitative Determination of Thermally Derived Off-Flavor Compounds in Milk Using Solid-Phase Microextraction and Gas Chromatography. [Link]

-

Scribd. Rapid GC-MS Method for Yogurt Flavors. [Link]

-

Perfumer & Flavorist. The Loss of Volatile Esters from Cookies. [Link]

-

precisionFDA. BUTYL BUTYRYLLACTATE. [Link]

-

MDPI. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis. [Link]

-

Foods. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. [Link]

-

MDPI. Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. [Link]

-

Consolidated Chemical. Butyl Butyryl Lactate | FCC Food Grade. [Link]

-

Perflavory. butyl butyryl lactate, 7492-70-8. [Link]

-

ResearchGate. Determination of the aroma impact compounds in heated sweet cream butter. [Link]

-

The Fragrance Conservatory. Butyl butyryllactate. [Link]

Sources

- 1. Butyl butyryllactate | 7492-70-8 [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. ccsenet.org [ccsenet.org]

- 4. Evaluation of flavor quality of commercial butter: A systematic comparison of sweet cream and cultured butter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butyl Butyryllactate | C11H20O4 | CID 24114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. butyl butyryl lactate, 7492-70-8 [thegoodscentscompany.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. chemimpex.com [chemimpex.com]

A Validated Protocol for the Purification of Synthetic Butyl Butyryllactate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl butyryllactate, a diester with significant applications as a flavoring agent and specialty solvent, requires high purity for use in regulated industries such as food, fragrance, and pharmaceuticals.[1][2][3] Synthesized typically via acid-catalyzed esterification, the crude product contains a mixture of unreacted starting materials, catalyst, and side-products that must be effectively removed. This application note provides a comprehensive, two-stage protocol for the purification of synthetic butyl butyryllactate. The primary method involves a robust aqueous workup followed by fractional vacuum distillation, suitable for yielding high-purity material (>99%) on a laboratory scale. An optional secondary polishing step using column chromatography is described for applications demanding the highest degree of purity. The causality behind each step is explained to ensure scientific integrity and procedural robustness.

Introduction and Purification Rationale

Butyl butyryllactate (CAS: 7492-70-8), chemically known as butyl 2-butyryloxypropanoate, is a colorless to pale yellow liquid recognized for its creamy, buttery, and fruity aroma.[4][5][] Its synthesis most commonly involves the esterification of lactic acid with butanol and a butyrylating agent, often in the presence of a strong acid catalyst like sulfuric acid.[3][]

The resulting crude product is a complex mixture. The primary impurities include:

-

Acidic Components: Unreacted lactic acid, butyric acid, and the mineral acid catalyst (e.g., H₂SO₄).

-

Alcohol: Excess or unreacted n-butanol.

-

Water: A byproduct of the esterification reaction.

-

Intermediates: Partially reacted species such as butyl lactate.[]

A successful purification strategy must address this diverse impurity profile. Our protocol employs a logical, multi-step approach grounded in fundamental chemical principles:

-

Neutralization & Extraction: A liquid-liquid extraction first removes the acidic catalyst and water-soluble starting materials. This step is critical for preventing product degradation during subsequent heating.

-

Fractional Vacuum Distillation: This is the primary purification step, separating the target molecule from residual volatile impurities based on differences in boiling points. Operating under vacuum is essential to lower the boiling point and prevent thermal decomposition.[4][5]

This protocol is designed as a self-validating system, where successful completion of each stage (e.g., phase separation in extraction, stable boiling point during distillation) provides confidence in the final purity of the product.

Physicochemical Properties of Butyl Butyryllactate

A thorough understanding of the physical properties of the target compound is essential for designing an effective purification protocol.

| Property | Value | Source(s) |

| IUPAC Name | (1-butoxy-1-oxopropan-2-yl) butanoate | [2] |

| CAS Number | 7492-70-8 | [4] |

| Molecular Formula | C₁₁H₂₀O₄ | [4] |

| Molecular Weight | 216.27 g/mol | [2][] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 90°C @ 2 mm Hg (~2.67 mbar) | [4][5] |

| ~210-233°C @ 760 mm Hg | [1][] | |

| Density | ~0.972 g/mL at 25°C | [5][] |

| Solubility | Slightly soluble in water; soluble in alcohols, oils, and most organic solvents. | [1][4][5] |

Overall Purification Workflow

The logical flow of the purification process is designed to systematically remove impurities based on their chemical and physical properties.

Caption: Workflow for the purification of butyl butyryllactate.

Detailed Experimental Protocols

Materials and Equipment

-

Solvents & Reagents: Diethyl ether or Ethyl acetate, Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (Brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

-

Glassware: Separatory funnel (appropriately sized), Erlenmeyer flasks, Beakers, Round-bottom flasks.

-

Apparatus: Magnetic stirrer and stir bars, Rotary evaporator, Fractional vacuum distillation setup (including a Vigreux column, distillation head, condenser, receiving flasks, and cold trap), Vacuum pump capable of reaching <5 mm Hg, Heating mantle with stirrer, Thermometer/temperature probe.

Part A: Aqueous Workup and Neutralization

This stage is designed to remove acidic and highly polar impurities.

Caption: Logic of the liquid-liquid extraction step.

Protocol Steps:

-

Dilution: Transfer the crude synthetic reaction mixture to a separatory funnel. Dilute the mixture with an equal volume of an organic solvent like ethyl acetate or diethyl ether. This ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture.

-

Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic layer. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.

-

Causality: The basic bicarbonate solution reacts with and neutralizes the sulfuric acid catalyst and any unreacted carboxylic acids (lactic, butyric), converting them into their corresponding sodium salts, which are highly soluble in water and thus partition into the aqueous layer.

-

-

Phase Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

-

Brine Wash: Add a volume of brine equal to the previous wash. Shake for 30 seconds.

-

Causality: The brine wash helps to break up any emulsions that may have formed and removes the bulk of the dissolved water from the organic layer due to osmotic pressure.

-

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask (enough so that some powder remains free-flowing when swirled). Let it stand for 15-20 minutes.

-

Causality: This step removes residual water from the organic solvent, which is crucial as water can interfere with the distillation process (e.g., by co-distilling or causing bumping).

-

-

Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the extraction solvent. The remaining liquid is the crude, dry butyl butyryllactate, ready for distillation.

Part B: Purification by Fractional Vacuum Distillation

This step separates the product from less volatile residues and more volatile impurities like residual n-butanol.

Protocol Steps:

-

Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Use a short Vigreux column between the distillation flask and the distillation head for efficient separation. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

-

Sample Loading: Transfer the crude product from Part A into the distillation flask, not filling it more than two-thirds full.

-

Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the apparatus and the pump to protect the pump from volatile organic compounds.

-

Heating: Once a stable vacuum is achieved (ideally ≤ 2 mm Hg), begin gently heating the distillation flask using a heating mantle.

-

Fraction Collection:

-

Forerun: Collect the initial, low-boiling fraction. This will primarily consist of any remaining extraction solvent and unreacted n-butanol. The head temperature will be significantly lower than the target boiling point.

-

Product Fraction: As the temperature of the vapor rises and stabilizes at the expected boiling point of butyl butyryllactate (approx. 90°C at 2 mm Hg), change the receiving flask to collect the pure product.[4] Maintain a steady distillation rate.

-

Residue: Once the majority of the product has distilled and the temperature begins to fluctuate or drop, stop the distillation. The dark, viscous material remaining in the distillation flask is the non-volatile residue.

-

-

System Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to release the vacuum.

Purity Assessment and Characterization

The purity of the final product should be confirmed using appropriate analytical techniques:

-

Gas Chromatography (GC): The primary method for determining percentage purity. A pure sample should show a single major peak.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the ester and identifies any residual proton-containing impurities.[7][8]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the characteristic ester C=O stretch.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Emulsion during Extraction | Vigorous shaking; presence of surfactants. | Add more brine to the separatory funnel. Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can help. |

| Bumping during Distillation | Uneven heating; residual water; lack of stirring. | Ensure smooth and constant stirring. Confirm the organic phase was thoroughly dried before distillation. |

| Unstable Vacuum | Leaks in the distillation apparatus. | Check all glass joints and connections. Re-apply vacuum grease where necessary. Ensure the vacuum pump is functioning correctly. |

| Low Product Yield | Incomplete reaction; product loss during workup; product decomposition during distillation. | Optimize reaction conditions. Be careful during phase separations. Ensure distillation temperature does not significantly exceed the boiling point by maintaining a good vacuum. |

Safety Precautions

-